

Application Note: N-sec-Butylacetamide in Advanced Material Science

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Compound of Interest

Compound Name: *N-sec-Butylacetamide*

CAS No.: 1189-05-5

Cat. No.: B072598

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Part 1: Executive Summary & Chemical Identity[1]

N-sec-Butylacetamide (CAS: 1189-05-5) is a secondary amide featuring a chiral center at the alpha-carbon of the butyl chain.[1] Unlike its linear isomer (N-n-butylacetamide), the sec-butyl group introduces significant steric bulk and chirality close to the amide bond.[1] In material science, this structural nuance dictates its utility in chiral induction, dielectric fluid engineering, and as a monomer for conjugated microporous polymers (CMPs).[1]

This guide details the physicochemical logic driving these applications and provides validated protocols for its synthesis and integration into functional materials.[1]

Chemical Profile

Property	Specification	Relevance to Materials
CAS Number	1189-05-5	Distinct from n-butyl (1119-49-9) and tert-butyl (762-84-5) isomers.[1][2]
Formula	C ₆ H ₁₃ NO	Amphiphilic character suitable for phase transfer.
Chirality	(R)/(S) Enantiomers	Critical for chiral resolution phases and stereoselective CMPs.
H-Bonding	Donor & Acceptor	Forms supramolecular networks; steric hindrance reduces self-association compared to linear isomers.[1]
Dielectric Behavior	High Dielectric Saturation	Used in studying non-linear dielectric effects (Piekara factor).

Part 2: Core Applications in Material Science[1]

Chiral Conjugated Microporous Polymers (CMPs)

Mechanism: The sec-butyl moiety acts as a "chiral handle." When **N-sec-butylacetamide** is incorporated into polymer backbones (often via post-polymerization modification or as a functionalized monomer), it disrupts planar stacking.[1] This creates chiral cavities within the porous network, essential for:

- Enantioselective Adsorption: Separating racemic drug mixtures.[1]
- Heterogeneous Catalysis: Inducing stereoselectivity in trapped substrates.[1]

Dielectric Fluid Engineering & Solvent Systems

Mechanism: Amides are known for high dielectric constants due to strong intermolecular Hydrogen bonding (H-bonding).[1] However, **N-sec-butylacetamide** exhibits a "Goldilocks" zone of association:

- N-n-butylacetamide:[1][3] Strong H-bonding
High viscosity, solid at lower temps.[1]
- N-tert-butylacetamide:[1] Steric blocking
Weak H-bonding, low dielectric constant.[1]
- **N-sec-butylacetamide**:Balanced association. It maintains liquidity over a wider range while preserving high polarity, making it an excellent electrolyte solvent for systems requiring moderate viscosity and high ionic solvation.[1]

Bio-Active Material Precursors

Mechanism: The sec-butylamide motif is a pharmacophore scaffold.[1] It serves as the core structure for synthesizing immunomodulatory agents (e.g., sulfinyl derivatives found in *Ficus carica*) used in bio-active coatings or drug-eluting scaffolds.[1]

Part 3: Experimental Protocols

Protocol A: Stereoselective Synthesis of (S)-N-sec-Butylacetamide

For applications requiring high optical purity (e.g., Chiral CMPs).[1]

Objective: Synthesize enantiopure (S)-**N-sec-butylacetamide** using enzymatic kinetic resolution.

Reagents:

- sec-Butylamine (Racemic)[4][5]
- Ethyl Acetate (Acyl donor & Solvent)[5][6]
- *Candida antarctica* Lipase B (CAL-B, immobilized, e.g., Novozym 435)[1]
- Molecular Sieves (4Å)

Workflow:

- Preparation: In a dry round-bottom flask, dissolve racemic sec-butylamine (100 mmol) in Ethyl Acetate (150 mL).
- Catalyst Addition: Add 1.0 g of immobilized CAL-B and 2 g of activated molecular sieves (to scavenge water and prevent hydrolysis).
- Incubation: Incubate at 30°C with orbital shaking (200 rpm).
 - Note: CAL-B shows high enantioselectivity for the (R)-amine, acylating it to (R)-amide faster.[1] However, for the (S)-amide target, we modify the acyl donor or stop at 50% conversion to isolate the unreacted (S)-amine, then chemically acylate it.[1]
 - Alternative Direct Route: Use a specific lipase variant favoring (S)-acylation if available.
 - Standard Route: Run reaction to 50% conversion. The product is (R)-**N-sec-butylacetamide**. [1] The remaining liquid is enriched (S)-sec-butylamine. [1]
- Separation: Filter off the enzyme.[1] Distill the solution to separate the volatile amine from the amide.[1]
- Chemical Acylation of (S)-Amine: Take the isolated (S)-sec-butylamine, dissolve in Dichloromethane (DCM), add 1.1 eq Pyridine, and dropwise add 1.05 eq Acetyl Chloride at 0°C.[1]
- Purification: Wash with 1N HCl, then Sat. NaHCO₃. Dry over MgSO₄ and concentrate.

Protocol B: Standard Chemical Synthesis (Racemic)

For dielectric studies or solvent applications.

Step-by-Step:

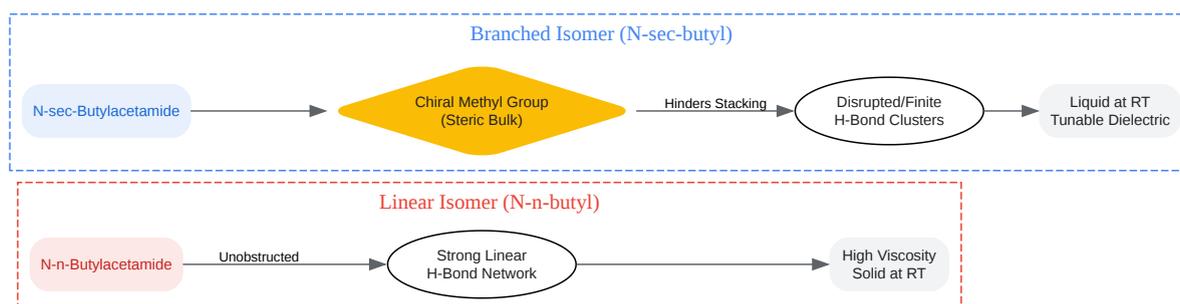
- Setup: Flame-dry a 500 mL 3-neck flask equipped with a dropping funnel and N₂ inlet.
- Charge: Add sec-butylamine (0.5 mol, 36.5 g) and Triethylamine (0.6 mol, 60.7 g) in DCM (200 mL). Cool to 0°C.[1]

- Addition: Dropwise add Acetyl Chloride (0.55 mol, 43.2 g) over 45 mins. Exothermic reaction - maintain $T < 10^{\circ}\text{C}$.
- Reaction: Warm to room temperature and stir for 4 hours.
- Quench: Pour into ice water (200 mL). Separate organic layer.[1][7][8]
- Workup: Wash organic layer with 1M HCl (2x100 mL) to remove unreacted amine/TEA, then Brine (1x100 mL).
- Isolation: Dry (Na_2SO_4), filter, and rotary evaporate. Distill under reduced pressure (approx. $80\text{-}85^{\circ}\text{C}$ at 5 mmHg) to obtain a clear, colorless liquid.

Part 4: Visualization of Mechanisms[1]

Figure 1: Steric Influence on Self-Association

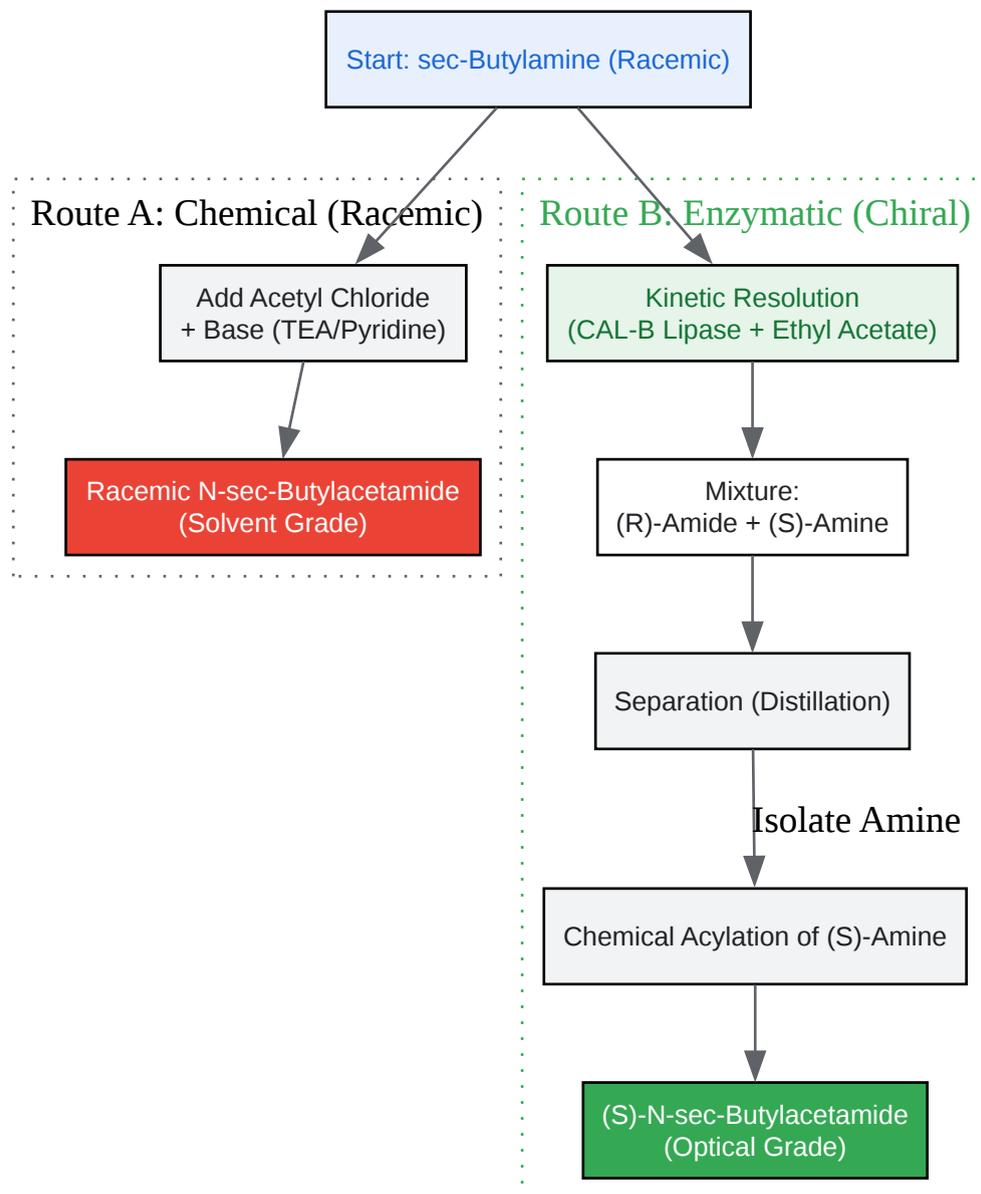
This diagram illustrates why **N-sec-butylacetamide** has unique solvent properties compared to its isomers.



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Caption: Steric hindrance of the sec-butyl group disrupts infinite H-bond networks, lowering melting point while retaining polarity.[1]

Figure 2: Synthesis Workflow (Enzymatic vs. Chemical)



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Caption: Dual pathways allow production of bulk solvent (Route A) or high-value chiral precursors (Route B).[1]

Part 5: References

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